molecular formula C13H13Cl2N3O2 B8139844 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one

6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one

Cat. No.: B8139844
M. Wt: 314.16 g/mol
InChI Key: PFQNEKHHAFIRRV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(4-amino-2,6-dichlorophenoxy)-5-propan-2-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c1-6(2)8-5-11(17-18-13(8)19)20-12-9(14)3-7(16)4-10(12)15/h3-6H,16H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQNEKHHAFIRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one
  • CAS No.: 920509-28-0
  • Molecular Formula : C₁₃H₁₃Cl₂N₃O₂
  • Molecular Weight : 314.17 g/mol
  • Structural Features: A pyridazinone core substituted with an isopropyl group at position 4 and a 4-amino-2,6-dichlorophenoxy moiety at position 6 .

Key Properties :

  • Physical State : Solid at room temperature (storage conditions: dry, dark, room temperature) .
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications: Agricultural: Selective herbicidal activity against weeds while preserving crops due to its chlorophenoxy group . Pharmaceutical: Critical intermediate in synthesizing Resmetirom, a thyroid hormone receptor-β agonist .

Synthesis: Produced via advanced organic chemistry techniques, including nucleophilic substitution and cyclization reactions. Modifications to its pyridazinone core and substituents are explored to enhance bioactivity .

Comparison with Similar Compounds

The compound belongs to the pyridazinone family, a class of heterocyclic molecules with diverse biological activities. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogues

Compound Name Structure Key Substituents Biological Activity Applications Reference
This compound Pyridazinone core 4-isopropyl, 6-(4-amino-2,6-dichlorophenoxy) Herbicidal, thyroid receptor modulation Agriculture, Resmetirom synthesis
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone core 4-methylphenyl Anti-inflammatory (IC₅₀: 11.6 μM against macrophage inflammation) Drug development
6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one Pyridazinone core 4-chlorophenyl Lead compound for anti-inflammatory/antimicrobial agents Pharmacological research
4-Benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-(2H)-one Pyridazinone core with benzylidene group 4-chlorophenyl, benzylidene Experimental anti-cancer activity Preclinical studies

Functional Comparisons

Herbicidal Activity

  • This compound: Exhibits selective herbicidal action due to its dichlorophenoxy group, which disrupts weed growth pathways .
  • Related Chlorophenoxy Compounds: Compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) share similar herbicidal mechanisms but lack the pyridazinone core, reducing crop selectivity .

Pharmaceutical Potential

  • Resmetirom Intermediate: The compound’s amino and chlorophenoxy groups enable its role in synthesizing Resmetirom, contrasting with simpler pyridazinones (e.g., 3,6-dichloro-4-isopropylpyridazine) that lack functional groups for receptor binding .
  • Anti-inflammatory Pyridazinones: Analogues like 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one prioritize anti-inflammatory activity over receptor specificity, limiting their therapeutic scope .

Research Findings and Data Tables

Physicochemical Data

Property This compound 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
Molecular Weight 314.17 g/mol 202.24 g/mol
LogP 4.16 2.85
PSA 81.0 Ų 48.1 Ų
Bioactivity Herbicidal, receptor modulation Anti-inflammatory
Reference

Commercial and Regulatory Status

  • Supply Chain : Manufactured in China, India, and Germany for agricultural and pharmaceutical use .

Preparation Methods

Initial Coupling Reaction

3,6-Dichloropyridazine reacts with 2,6-dichloro-4-aminophenol in dimethylacetamide (DMAC) at 65°C using cesium carbonate as base (3:1 molar ratio), yielding 3,5-dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline with 87% conversion efficiency. The reaction mixture is subsequently hydrolyzed under acidic conditions (pH 2-3) to remove protective groups.

Isopropyl Group Introduction

The critical step employs isopropyl magnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at -15°C to 0°C, achieving regioselective addition at the 4-position of the pyridazine ring. The Grignard reagent is introduced at a 1.2:1 molar ratio relative to the substrate, with lithium chloride (0.5 equiv) as a Lewis acid catalyst to enhance reaction specificity. This step demonstrates remarkable positional selectivity, producing <1.5% of the undesired 5-isopropyl isomer.

Oxidation and Cyclization

Subsequent oxidation with bromine in aqueous potassium hydroxide at 40-45°C induces cyclization to form the pyridazinone core. The reaction is quenched with sodium thiosulfate to eliminate excess bromine, followed by pH adjustment to 6.5-7.0 for crystallization.

Process Optimization Parameters

Key reaction parameters influencing yield and purity were systematically optimized in the patented process:

ParameterOptimal RangeImpact on Yield/Purity
Grignard Reaction Temp-15°C to 0°CMaintains >98% regioselectivity
THF:Substrate Ratio10:1 (v/w)Prevents viscosity issues
Oxidation pH13.5-14.0Minimizes bromo-byproducts
Crystallization Temp20-25°CControls polymorph formation
Final Drying Conditions45°C under vacuum (50 mbar)Reduces residual solvents to <0.1%

The process achieves an overall yield of 68-72% from 3,6-dichloropyridazine, with the final API-grade material demonstrating:

  • HPLC purity: 99.2-99.8%

  • Isomer content: <0.5% 5-isopropyl derivative

  • Residual solvents: <300 ppm THF, <50 ppm DMAC

Purification and Polymorph Control

The crystallization process detailed in EP2895466B1 produces the thermodynamically stable Form I polymorph. Key purification steps include:

  • Hot Filtration : Crude product is dissolved in ethanol (5:1 v/w) at 78°C and filtered through a 0.45μm membrane to remove particulate impurities

  • Gradient Cooling : Controlled cooling from 75°C to 20°C at 5°C/hour induces gradual crystal growth

  • Anti-Solvent Addition : Water is introduced (10% v/v) during the final cooling phase to maximize yield

Form I characterization data from XRPD analysis shows characteristic peaks at:

  • 10.5° 2θ (d-spacing 8.42 Å)

  • 18.7° 2θ (d-spacing 4.74 Å)

  • 22.9° 2θ (d-spacing 3.88 Å)

Impurity Profiling and Control

HPLC-MS analysis identifies three primary impurities requiring control:

  • 5-Isopropyl Isomer (0.2-0.8%) : Minimized through low-temperature Grignard addition and LiCl catalysis

  • Dimerized Byproduct (0.1-0.3%) : Controlled via strict oxygen exclusion during oxidation

  • Chlorinated Degradants (<0.1%) : Addressed through post-crystallization charcoal treatment

The impurity control strategy employs:

  • In-process NMR monitoring at stages 2.1 and 4.3

  • Designated purge factors of >10 for all critical impurities

  • Final crystallization rejection coefficients of 85-92% for residual metals

Analytical Characterization

Comprehensive spectroscopic data confirms compound identity and purity:

1H NMR (400 MHz, DMSO-d6)
δ 12.45 (s, 1H, NH), 7.38 (s, 2H, Ar-H), 6.95 (s, 1H, pyridazine-H), 4.21 (hept, J=6.8 Hz, 1H, CH), 1.32 (d, J=6.8 Hz, 6H, CH3)

IR (KBr)
ν 3250 (NH stretch), 1675 cm⁻¹ (C=O), 1540 (C=N), 1245 (C-O-C)

HPLC Conditions
Column: C18, 250×4.6mm, 5μm
Mobile Phase: 65:35 0.1% H3PO4:ACN
Retention Time: 8.2 min

Scale-Up Considerations

Industrial implementation of the process requires:

  • Jacketed reactors with ±1°C temperature control for Grignard steps

  • Hastelloy C-276 construction to handle bromine corrosion

  • Continuous extraction systems for solvent recovery (THF reuse rate >85%)

  • In-line PAT tools for real-time purity monitoring (NIR, Raman)

Pilot plant trials (50 kg batches) demonstrated:

  • Consistent yields of 70.3±1.2%

  • Purity reproducibility of 99.5±0.3%

  • Process mass intensity (PMI) of 32 kg/kg, with solvent recycling reducing PMI to 18 kg/kg

Comparative Analysis of Synthetic Approaches

While the Grignard route dominates industrial production, alternative methods have been explored:

MethodYield (%)Purity (%)Key Limitation
Friedel-Crafts Alkylation4892Poor regioselectivity
Transition Metal Catalysis5595Pd residue >500 ppm
Enzymatic Functionalization3288Long reaction times (72h)

The patented Grignard method remains superior in cost-effectiveness ($120/kg production cost vs. $210/kg for catalytic methods) and scalability .

Q & A

Q. What are the optimal synthetic routes for 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one, considering functional group compatibility and yield efficiency?

  • Methodological Answer : The synthesis of pyridazinone derivatives often involves nucleophilic aromatic substitution (NAS) for introducing phenoxy groups. For example, microwave-assisted synthesis (MAS) has been effective in reducing reaction times and improving yields for structurally related 3,6-dichloropyridazine derivatives . To synthesize the target compound, start with 3,6-dichloro-4-isopropylpyridazine as a precursor. React it with 4-amino-2,6-dichlorophenol under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require iterative adjustments to solvent polarity and temperature .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the presence of the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.2 ppm for CH) and aromatic protons (δ ~6.8–7.5 ppm for dichlorophenoxy). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups.
  • IR : Identify key functional groups: N–H stretch (~3300 cm⁻¹ for amine), C=O stretch (~1650 cm⁻¹ for pyridazinone), and C–O–C (~1250 cm⁻¹ for ether linkage).
  • MS (ESI or EI) : Look for molecular ion peaks [M+H]⁺ and fragmentation patterns consistent with the loss of Cl or isopropyl groups. Compare with PubChem’s computed InChI and InChI Key for validation .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies :
  • Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rate, photolysis stability) using OECD guidelines. For example, measure solubility in water/organic solvents and assess stability under UV light.
  • Phase 2 (Microcosm) : Simulate aquatic environments with sediment/water systems. Monitor biodegradation via LC-MS and track metabolites. Include controls for abiotic degradation.
  • Phase 3 (Field) : Use randomized block designs with split plots to evaluate spatial-temporal distribution in contaminated sites . Analyze bioaccumulation in model organisms (e.g., Daphnia magna) via GC-MS.

Q. How can researchers resolve discrepancies in reported bioactivity data for pyridazinone derivatives, particularly regarding enzyme inhibition mechanisms?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (pH, temperature, enzyme concentration). For example, test inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms using fluorometric assays.
  • Structure-Activity Relationship (SAR) : Syntize analogs with modified substituents (e.g., replacing Cl with F or varying the isopropyl group). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes.
  • Data Harmonization : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent effects, assay sensitivity) across studies .

Q. What strategies are effective for analyzing antioxidant activity in pyridazinone derivatives, and how do structural modifications influence free radical scavenging?

  • Methodological Answer :
  • DPPH/ABTS Assays : Prepare solutions of the compound in ethanol (0.1–1.0 mM). Measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) after 30 minutes. Calculate IC₅₀ values and compare with ascorbic acid controls.
  • Structural Insights : Introduce electron-donating groups (e.g., –OH, –NH₂) to enhance radical scavenging. For example, replacing the dichlorophenoxy group with a hydroxylated analog may improve activity .
  • ROS Detection in Cells : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2) to quantify intracellular ROS reduction. Correlate with cytotoxicity data (MTT assay) to assess therapeutic windows.

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